molecular formula C6H11N3 B2357307 2-Butyltriazole CAS No. 1799613-65-2

2-Butyltriazole

Cat. No. B2357307
M. Wt: 125.175
InChI Key: XVVKXTRGTWXRQG-UHFFFAOYSA-N
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Description

2-Butyltriazole is a versatile chemical compound utilized in various scientific studies. It is a type of triazole, a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The synthesis of triazoles involves a multi-step mechanism analogous to the mechanism of serine proteases .


Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to bind readily in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only. Under mild reaction conditions, nucleophilic substitution can also occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles are influenced by their chemistry . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Corrosion Inhibition

One application of 2-butyltriazole derivatives is in the field of corrosion inhibition. A study by Moretti et al. (2013) explored the corrosion inhibition properties of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (BPOX) on mild steel in hydrochloric acid. They found that BPOX acts as a mixed-type inhibitor, effectively preventing corrosion at various temperatures, with efficiencies reaching over 95% under certain conditions. This highlights the potential use of 2-butyltriazole derivatives in protecting metals from corrosion in acidic environments (Moretti, Guidi, & Fabris, 2013).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. Turan-Zitouni et al. (2005) synthesized new thiazole derivatives of triazoles and evaluated their antifungal and antibacterial activities. Their findings demonstrated that some compounds exhibit strong antifungal activity, indicating the potential of 2-butyltriazole derivatives in combating fungal and bacterial infections (Turan-Zitouni, Kaplancıklı, Yıldız, Chevallet, & Kaya, 2005).

Copper Corrosion Inhibition

Huynh et al. (2002) investigated alkyl esters derived from carboxybenzotriazole, including butylbenzotriazole (BBT), as inhibitors for copper corrosion. They established that these compounds are effective in preventing copper corrosion, with the efficiency being dependent on concentration, time, and pH. This suggests that butylbenzotriazole derivatives can serve as protective agents against copper corrosion in various industrial applications (Huynh, Bottle, Notoya, Trueman, Hinton, & Schweinsberg, 2002).

properties

IUPAC Name

2-butyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-6-9-7-4-5-8-9/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVKXTRGTWXRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyltriazole

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